molecular formula C20H29N3O5S2 B12118092 For-met-met-Phe-OH

For-met-met-Phe-OH

Cat. No.: B12118092
M. Wt: 455.6 g/mol
InChI Key: SOWHFLBOUFJUNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

For-met-met-Phe-OH, also known as formyl-methionyl-methionyl-phenylalanine, is a synthetic peptide that has garnered significant interest in scientific research. This compound is composed of three amino acids: methionine, methionine, and phenylalanine, with a formyl group attached to the N-terminal methionine. It is known for its role in various biological processes, particularly in chemotaxis, where it acts as a potent chemoattractant for immune cells.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of For-met-met-Phe-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid, phenylalanine, to the resin. Subsequent amino acids, methionine and methionine, are added one by one, with each addition followed by deprotection and washing steps. The formyl group is introduced at the N-terminal methionine in the final step of the synthesis.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and consistency. The use of high-performance liquid chromatography (HPLC) is common for purification, ensuring the final product is of high purity.

Chemical Reactions Analysis

Types of Reactions

For-met-met-Phe-OH can undergo various chemical reactions, including:

    Oxidation: The methionine residues in the peptide are susceptible to oxidation, forming methionine sulfoxide or methionine sulfone.

    Reduction: Reduction reactions can reverse the oxidation of methionine residues.

    Substitution: The formyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents are commonly used.

    Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.

    Substitution: Various nucleophiles can be used to substitute the formyl group.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Restoration of methionine from its oxidized forms.

    Substitution: Derivatives of this compound with different functional groups at the N-terminal.

Scientific Research Applications

For-met-met-Phe-OH has a wide range of applications in scientific research:

    Chemistry: Used as a model compound in peptide synthesis and modification studies.

    Biology: Acts as a chemoattractant in studies of immune cell migration and signaling.

    Medicine: Investigated for its potential role in modulating immune responses and as a therapeutic agent in inflammatory diseases.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

For-met-met-Phe-OH exerts its effects primarily through interaction with formyl peptide receptors (FPRs) on the surface of immune cells. Binding to these receptors activates intracellular signaling pathways, leading to chemotaxis, where immune cells migrate towards the source of the peptide. This mechanism is crucial in the immune response, aiding in the recruitment of immune cells to sites of infection or inflammation.

Comparison with Similar Compounds

Similar Compounds

    Formyl-methionyl-leucyl-phenylalanine (For-met-leu-Phe-OH): Another potent chemoattractant with a similar structure but different amino acid sequence.

    Formyl-methionyl-phenylalanine (For-met-Phe-OH): A simpler peptide with only two amino acids, also known for its chemotactic properties.

Uniqueness

For-met-met-Phe-OH is unique due to its specific amino acid sequence, which influences its binding affinity and specificity for formyl peptide receptors. The presence of two methionine residues may also affect its stability and reactivity compared to other formyl peptides.

Properties

IUPAC Name

2-[[2-[(2-formamido-4-methylsulfanylbutanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29N3O5S2/c1-29-10-8-15(21-13-24)18(25)22-16(9-11-30-2)19(26)23-17(20(27)28)12-14-6-4-3-5-7-14/h3-7,13,15-17H,8-12H2,1-2H3,(H,21,24)(H,22,25)(H,23,26)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOWHFLBOUFJUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)NC(CCSC)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

455.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.